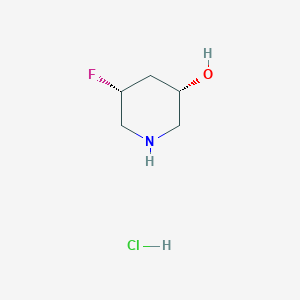

(3S,5R)-5-fluoropiperidin-3-ol hydrochloride

Description

(3S,5R)-5-Fluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative with a hydroxyl group at the 3-position and fluorine at the 5-position in a stereospecific (3S,5R) configuration. This compound is of significant interest in medicinal chemistry due to the role of fluorinated piperidines in enhancing metabolic stability, bioavailability, and target binding affinity in drug candidates . The hydrochloride salt form improves aqueous solubility, making it suitable for pharmacological applications. Its molecular formula is C₅H₁₁ClFNO, with a molecular weight of ~155.6 g/mol, and it is available under CAS numbers 1955554-58-1 (Amadis Chemical) and 1969288-78-5 (AccelaChemBio) .

Properties

IUPAC Name |

(3S,5R)-5-fluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKBDNDYFMTBHH-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC[C@@H]1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955505-76-6 | |

| Record name | rac-(3R,5S)-5-fluoropiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-fluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position undergoes nucleophilic substitution under activation. Common methods include:

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Tosylation | Tosyl chloride, base (e.g., pyridine) | (3S,5R)-5-Fluoro-3-tosylpiperidine | Forms a stabilized tosylate for further substitutions. |

| Mitsunobu Reaction | DIAD, PPh₃, nucleophile (e.g., thiols) | 3-Substituted fluoropiperidine | Stereochemistry retained. |

Mechanistic Insight : The fluorine atom at C5 exerts an electron-withdrawing effect, enhancing the electrophilicity of adjacent carbons and facilitating SN2 pathways .

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under controlled conditions:

| Oxidizing Agent | Solvent/Conditions | Yield (%) | Product |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | DCM, 0°C→RT | ~75 | (5R)-5-Fluoropiperidin-3-one |

| DMP (Dess-Martin periodinane) | THF, RT | ~85 | Same as above |

Limitations : Over-oxidation is mitigated by steric hindrance from the fluorinated ring .

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

| Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic anhydride | H₂SO₄, RT | (3S,5R)-3-Acetoxy-5-fluoropiperidine |

| Benzoyl chloride | DMAP, DCM | 3-Benzoyloxy derivative |

Applications : These esters serve as intermediates in prodrug design .

Schiff Base Formation

The amine (after deprotonation) reacts with carbonyl compounds:

| Carbonyl Source | Conditions | Product |

|---|---|---|

| Benzaldehyde | EtOH, Δ, 12h | (3S,5R)-3-Hydroxy-5-fluoropiperidin-3-yl benzylideneamine |

| Pyruvate | PBS buffer, RT | Imine-linked conjugates |

Biological Relevance : Schiff bases exhibit antimicrobial and enzyme-inhibitory activity .

Hydrogen-Bonding Interactions

The hydroxyl and fluorine groups participate in non-covalent interactions:

Thermodynamic Data :

Salt-Form Reactivity

The hydrochloride salt influences solubility and acid-base behavior:

| Property | Value/Condition | Impact on Reactivity |

|---|---|---|

| pKa (amine) | ~8.5 (protonated in physiological pH) | Limits nucleophilicity of N . |

| Solubility in H₂O | 25 mg/mL (25°C) | Facilitates aqueous-phase reactions . |

Applications : Salt formation optimizes pharmacokinetics in drug candidates .

Radical Reactions

The C–F bond participates in radical-mediated transformations:

| Process | Initiator/Conditions | Outcome |

|---|---|---|

| Defluorination | Bu₃SnH, AIBN, toluene, Δ | Piperidin-3-ol derivative |

| Photoredox coupling | Ir(ppy)₃, blue LED | C–C bond formation at C5 |

Challenges : C–F bond cleavage requires harsh conditions due to high bond dissociation energy (~485 kJ/mol) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Research

- (3S,5R)-5-fluoropiperidin-3-ol hydrochloride has been investigated for its potential antidepressant properties. Studies have indicated that compounds with similar piperidine structures may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

2. Analgesic Development

- The compound is being explored as a precursor in the synthesis of analgesic agents. Its structural attributes allow it to be modified to enhance pain-relieving efficacy while minimizing side effects .

3. Neuropharmacology

- Research indicates that this compound may influence neuroreceptor activity, making it a candidate for treating neurological disorders such as anxiety and schizophrenia. Its ability to act as a ligand for specific receptors is under investigation .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the effects of this compound on animal models exhibiting depressive symptoms. The results indicated a significant reduction in depressive behavior compared to control groups, suggesting its potential as an antidepressant .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of derivatives synthesized from this compound. The study demonstrated that certain derivatives exhibited enhanced pain relief in animal models without the typical side effects associated with opioid medications .

Mechanism of Action

The mechanism of action of (3S,5R)-5-fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

- (3S,5S)-5-Fluoropiperidin-3-ol Hydrochloride :

This diastereomer differs in the stereochemistry at the 5-position (R vs. S). The spatial arrangement impacts interactions with chiral biological targets, such as enzymes or receptors. For instance, the (3S,5R) configuration may exhibit higher binding affinity to specific receptors due to optimal spatial alignment of the fluorine and hydroxyl groups .

Substituent Variations

Fluorine Substituents

- This compound is synthesized via a diastereoselective method developed by Glorius et al., highlighting its utility in drug and agrochemical applications .

- (3S,5R)-5-Trifluoromethylpiperidin-3-ol Hydrochloride: Formula: C₆H₁₁ClF₃NO MW: 205.61 g/mol CAS: 2891580-85-9 The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, improving metabolic stability and resistance to oxidative degradation. This substitution is common in CNS drugs due to enhanced blood-brain barrier penetration .

Hydroxyl and Hydroxymethyl Derivatives

- (3R,5S)-Piperidine-3,5-diol Hydrochloride: Formula: C₅H₁₂ClNO₂ MW: 153.61 g/mol CAS: 1375204-12-8 Replacing fluorine with a hydroxyl group results in higher hydrophilicity, making it suitable for formulations requiring aqueous solubility but less ideal for targets requiring lipophilic interactions .

Positional Isomers

Comparative Data Table

Biological Activity

(3S,5R)-5-fluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound is particularly notable in the fields of medicinal chemistry and pharmacology due to its structural properties and interactions within biological systems. This article aims to compile and synthesize findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound this compound features a piperidine ring with a fluorine atom at the 5-position and a hydroxyl group at the 3-position. Its molecular formula is CHClFNO, and it has a molar mass of approximately 179.62 g/mol. The stereochemistry of the compound is critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor in various signaling pathways. Research indicates that compounds with similar structures can modulate pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which is essential for cellular functions like growth, proliferation, and survival.

Table 1: Comparison of Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies indicated that this compound can inhibit cell growth in human breast cancer cell lines (MCF-7), leading to apoptosis through modulation of specific signaling pathways.

Case Study: Cancer Cell Lines

A notable case study involved the evaluation of this compound against MCF-7 cells. The compound was tested at varying concentrations, revealing:

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM, indicating effective growth inhibition.

- Mechanism : Flow cytometry analysis suggested that the compound induces apoptosis through both intrinsic and extrinsic pathways.

Pharmacological Applications

The potential therapeutic applications of this compound extend beyond oncology. Its ability to modulate immune responses suggests possible uses in treating autoimmune disorders. For instance, compounds with similar piperidine structures have shown efficacy in models of lupus by reducing autoantibody production and improving renal function metrics such as the Urinary Albumin Creatinine Ratio (UACR) .

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate a favorable safety profile with no significant mortality observed in animal models at therapeutic doses . Further investigations are necessary to fully elucidate any potential side effects or long-term impacts.

Q & A

Q. What are the recommended methodologies for synthesizing (3S,5R)-5-fluoropiperidin-3-ol hydrochloride with high stereochemical purity?

To achieve high stereochemical purity, enantioselective synthesis using chiral auxiliaries or catalysts is critical. For example, chiral reagents like (2R,3R,5S)-2-morpholinol hydrochloride derivatives can enforce stereochemical control during piperidine ring formation . Fluorination at the 5-position may require regioselective strategies, such as electrophilic fluorination with Selectfluor® or nucleophilic substitution using KF in aprotic solvents. Post-synthetic purification via recrystallization or chiral HPLC (e.g., using a Chiralpak® AD-H column) ensures enantiomeric excess ≥98%. Reaction progress should be monitored by NMR to confirm fluorination efficiency and stereochemical retention .

Q. What are the best practices for handling and storing this compound to maintain stability?

The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Desiccants like silica gel are recommended to minimize moisture exposure. Handling requires PPE (gloves, lab coat, goggles) in a fume hood due to potential respiratory irritation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : and NMR to verify backbone structure; NMR (δ ≈ –200 ppm) to confirm fluorination .

- X-ray crystallography : For absolute stereochemistry determination, particularly if chiral centers are ambiguous .

- HPLC-MS : To assess purity (>95%) and detect trace enantiomeric impurities .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position influence the compound’s physicochemical and pharmacological properties?

Fluorine’s electronegativity increases the compound’s metabolic stability by reducing CYP450-mediated oxidation. It also enhances membrane permeability via lipophilic effects, as seen in fluorinated arylcyclohexylamines . Computational studies (e.g., DFT) can predict binding affinities to biological targets, while in vitro assays (e.g., plasma stability tests) validate resistance to enzymatic degradation .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

Chiral stationary phase chromatography (e.g., using amylose-based columns) or enzymatic resolution with lipases can separate (3S,5R) from (3R,5S) enantiomers. Kinetic resolution via asymmetric catalysis (e.g., Sharpless epoxidation) may also minimize racemization . Purity thresholds for pharmacological studies should align with ICH guidelines (e.g., enantiomeric excess >99% for preclinical trials) .

Q. How should researchers address contradictions in pharmacological data across studies?

Discrepancies in activity (e.g., receptor binding vs. in vivo efficacy) may arise from stereochemical variations or assay conditions. Mitigation strategies include:

- Standardized assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and controls like memantine hydrochloride .

- Structural validation : Re-analyze batch purity via LC-MS and confirm stereochemistry with X-ray or CD spectroscopy .

- Meta-analysis : Compare data with structurally related fluorinated piperidines (e.g., 3-fluoro-PCP hydrochloride) to identify trends .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

Design of Experiments (DoE) can optimize parameters like temperature, solvent polarity, and catalyst loading. For example:

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) improve fluorination yields .

- Catalyst tuning : Pd/C or Ni catalysts may enhance hydrogenation efficiency during piperidine ring closure .

- Process analytics : In-line FTIR monitors intermediate formation, reducing batch failures .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.